molecular formula C20H22N4O2 B5235278 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide

Cat. No. B5235278
M. Wt: 350.4 g/mol
InChI Key: DQXGISLJTBUTDZ-UHFFFAOYSA-N
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Description

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It also activates the protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It also increases the levels of antioxidant enzymes, which help to protect cells from oxidative stress. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer drugs. Another area of interest is its potential for treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide and its potential therapeutic uses.

Synthesis Methods

The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide involves the reaction of 2-(4-methyl-1-piperazinyl) pyridine with 2-chlorobenzofuran in the presence of a base catalyst. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to obtain the final product.

Scientific Research Applications

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been found to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)19-16(6-4-8-21-19)14-22-20(25)18-13-15-5-2-3-7-17(15)26-18/h2-8,13H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXGISLJTBUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide

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